molecular formula C19H14N2O2S B14877998 N-(benzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide

N-(benzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B14877998
M. Wt: 334.4 g/mol
InChI Key: YHCYRSIQRHIXTI-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that features a benzo[d]thiazole ring and a naphthalene moiety connected through an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide typically involves the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Naphthalen-2-yloxy acetamide formation: This involves the reaction of 2-naphthol with chloroacetic acid to form 2-(naphthalen-2-yloxy)acetic acid, which is then converted to its corresponding acyl chloride.

    Coupling reaction: The final step involves the reaction of the benzo[d]thiazole derivative with the acyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzo[d]thiazole and naphthalene rings.

    Reduction: Reduced forms of the acetamide linkage.

    Substitution: Substituted derivatives at the acetamide moiety.

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Material Science: The compound is studied for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide depends on its application:

    Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Material Science: The compound’s electronic properties are exploited in the design of materials with specific optical or electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenoxy)acetamide
  • N-(benzo[d]thiazol-2-yl)-2-(phenylthio)acetamide

Uniqueness

N-(benzo[d]thiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide is unique due to the presence of both benzo[d]thiazole and naphthalene moieties, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability.

Properties

Molecular Formula

C19H14N2O2S

Molecular Weight

334.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C19H14N2O2S/c22-18(21-19-20-16-7-3-4-8-17(16)24-19)12-23-15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2,(H,20,21,22)

InChI Key

YHCYRSIQRHIXTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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